Pentan-3-yl benzoate
Description
Pentan-3-yl benzoate (C₁₂H₁₆O₂, molecular weight 192.12) is a synthetic benzoate ester derived from the esterification of benzoic acid with pentan-3-ol. It is characterized as a colorless oily liquid synthesized via conventional procedures, achieving an 87% yield . Structural confirmation was performed using ¹H NMR, ¹³C NMR, and elemental analysis, with data aligning closely with theoretical calculations . The compound’s branched alkyl chain (3-pentanol-derived) distinguishes it from linear or aromatic-substituted benzoate esters.
Properties
CAS No. |
5436-54-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
pentan-3-yl benzoate |
InChI |
InChI=1S/C12H16O2/c1-3-11(4-2)14-12(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
JQTUTXVQBIISHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-3-yl benzoate can be synthesized through the esterification reaction between benzoic acid and pentan-3-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
C6H5COOH+C5H11OH→C6H5COOC5H11+H2O
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where benzoic acid and pentan-3-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the reaction, and water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentan-3-yl benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, hydrolysis in the presence of a base or acid can yield benzoic acid and pentan-3-ol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Aqueous NaOH or HCl for hydrolysis.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and alkanes.
Substitution: Benzoic acid and pentan-3-ol.
Scientific Research Applications
Chemistry: Pentan-3-yl benzoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate in enzymatic studies to understand ester hydrolysis.
Medicine: While not directly used as a drug, this compound is studied for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of pentan-3-yl benzoate primarily involves its hydrolysis to benzoic acid and pentan-3-ol. Enzymes such as esterases catalyze this reaction in biological systems. The benzoic acid produced can then participate in various metabolic pathways, while pentan-3-ol can be further metabolized or excreted.
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity: Pentan-3-yl benzoate’s branched alkyl chain likely reduces its melting/boiling points compared to linear analogs (e.g., hexyl or nonan-5-yl benzoate), though specific data are unavailable .
- Synthetic Yields: High yields (86–87%) for Pentan-3-yl and Nonan-5-yl benzoates suggest efficient esterification, while the cyclohexyl derivative (3ax) shows lower yield (73%) due to steric hindrance .
- Physical States : Bulky substituents (e.g., cyclohexyl in 3ax) result in solid forms, whereas smaller alkyl chains yield liquids .
Physicochemical and Functional Differences
Odor Profiles :
Degradation and Metabolism :
Acidity and Stability :
- Substituents influence ester stability. For example, benzoic acid (pKa 4.2) is less acidic than salicylic acid (pKa 3.0) due to resonance effects . This compound’s hydrolysis rate may differ from benzyl benzoate due to the benzyl group’s resonance stabilization .
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